(2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid
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Overview
Description
(2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid is an organic compound with a complex structure that includes phenyl groups, a propene chain, and a propanedioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a chalcone intermediate . This intermediate can then undergo further reactions to introduce the propanedioic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Purification techniques such as recrystallization or chromatography are often employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds, like indole-3-acetic acid, also contain aromatic rings and exhibit diverse biological activities.
Uniqueness
(2,3-Diphenylprop-2-en-1-yl)(methyl)propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
CAS No. |
194716-24-0 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2-(2,3-diphenylprop-2-enyl)-2-methylpropanedioic acid |
InChI |
InChI=1S/C19H18O4/c1-19(17(20)21,18(22)23)13-16(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,13H2,1H3,(H,20,21)(H,22,23) |
InChI Key |
OYVKBUKHXSSBDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=CC1=CC=CC=C1)C2=CC=CC=C2)(C(=O)O)C(=O)O |
Origin of Product |
United States |
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